2,2',3,3',5-Pentabromodiphenyl ether

描述

Systematic IUPAC Name and Structural Characterization

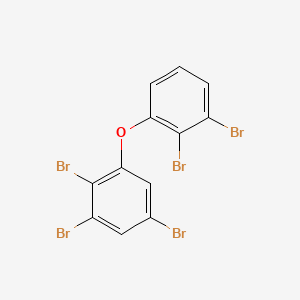

The systematic International Union of Pure and Applied Chemistry name for this compound is 1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene. This nomenclature precisely describes the molecular structure by indicating the specific positions of bromine substituents on both aromatic rings connected through an ether linkage. The structural characterization reveals a diphenyl ether backbone where one benzene ring contains three bromine atoms at positions 1, 2, and 5, while the second ring bears two bromine atoms at positions 2 and 3.

The molecular architecture consists of twelve carbon atoms, five hydrogen atoms, five bromine atoms, and one oxygen atom arranged in a specific three-dimensional configuration. The ether bridge connecting the two brominated phenyl rings creates a flexible linkage that allows for rotational movement around the carbon-oxygen bonds. Advanced structural analysis using computational chemistry methods has revealed that the compound adopts various conformational states due to the rotational freedom around the ether linkage.

The bromine substitution pattern creates significant steric interactions that influence the overall molecular geometry and chemical reactivity. Crystallographic studies have shown that the compound tends to adopt planar or near-planar conformations in solid state, while solution-phase nuclear magnetic resonance studies indicate greater conformational flexibility. The electron-withdrawing nature of the bromine substituents significantly affects the electronic distribution within the aromatic systems, creating distinct regions of electron density that influence chemical behavior.

CAS Registry Number and Alternative Designations

The Chemical Abstracts Service registry number for 2,2',3,3',5-pentabromodiphenyl ether is 446254-51-9. This unique identifier serves as the primary reference for database searches and regulatory documentation across international chemical databases. The compound is also designated by several alternative nomenclature systems that reflect different organizational approaches to chemical classification.

Within the polybrominated diphenyl ether congener numbering system, this compound is identified as polybrominated diphenyl ether 83. This numerical designation follows the systematic congener numbering scheme established for polybrominated diphenyl ethers, where each possible bromination pattern receives a specific number. The bromodiphenyl ether-83 designation is commonly used in analytical chemistry literature and environmental monitoring studies.

Alternative chemical names include benzene, 1,2,5-tribromo-3-(2,3-dibromophenoxy)-, which represents the formal Chemical Abstracts Service nomenclature. International chemical databases also recognize the compound under the United Nations International Identifier SC03VCD52Y. Scientific literature frequently employs the shortened designation pentabromodiphenyl ether 83 when referring to this specific congener within the broader context of polybrominated diphenyl ether research.

Molecular Formula and Isomeric Relationships Within PBDE Congeners

The molecular formula for this compound is C₁₂H₅Br₅O, indicating the presence of twelve carbon atoms, five hydrogen atoms, five bromine atoms, and one oxygen atom. This formula represents one of forty-six possible pentabromodiphenyl ether isomers that can be formed through different arrangements of five bromine atoms on the diphenyl ether backbone. The molecular weight of this specific congener is 564.688 atomic mass units, which is consistent across all pentabromodiphenyl ether isomers regardless of bromination pattern.

Within the polybrominated diphenyl ether congener family, pentabromodiphenyl ethers occupy a central position between lower-brominated tetrabromodiphenyl ethers and higher-brominated hexabromodiphenyl ethers. The total number of possible polybrominated diphenyl ether congeners reaches 209, with pentabromodiphenyl ethers representing 46 of these possibilities. Each pentabromodiphenyl ether congener receives a unique identification number ranging from 82 to 127 within the systematic numbering scheme.

The isomeric relationships among pentabromodiphenyl ether congeners demonstrate the complexity of bromination patterns possible on the diphenyl ether framework. Major pentabromodiphenyl ether congeners found in commercial formulations include 2,2',4,4',5-pentabromodiphenyl ether (congener 99), 2,2',4,4',6-pentabromodiphenyl ether (congener 100), and 2,3',4,4',5-pentabromodiphenyl ether (congener 118). The specific bromination pattern of this compound (congener 83) distinguishes it from these more commonly studied isomers through its unique substitution pattern.

属性

IUPAC Name |

1,2,5-tribromo-3-(2,3-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-4-8(15)12(17)10(5-6)18-9-3-1-2-7(14)11(9)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHYSNUYJLNDBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)Br)OC2=C(C(=CC(=C2)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879900 | |

| Record name | BDE-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-51-9 | |

| Record name | 2,2',3,3',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SC03VCD52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Preparation Methods

General Synthetic Approach

The synthesis of 2,2',3,3',5-Pentabromodiphenyl ether typically involves the selective bromination of diphenyl ether. The process requires careful control of reaction conditions to achieve the specific substitution pattern of bromine atoms on the diphenyl ether backbone.

Table 1. General Reaction Scheme

| Step | Reactant | Reagent/Catalyst | Solvent | Product |

|---|---|---|---|---|

| 1 | Diphenyl ether | Bromine (Br₂) | CCl₄ or CHCl₃ | Polybrominated diphenyl ether intermediates |

| 2 | Intermediate mixture | Lewis acid (AlCl₃/FeCl₃) | CCl₄ or CHCl₃ | This compound |

- Key Points:

- The bromination is performed under controlled temperature to direct bromine atoms to the desired positions.

- Lewis acids such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) act as catalysts to enhance electrophilic aromatic substitution.

- Solvents like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) are commonly used to dissolve reactants and control reaction kinetics.

Selective Bromination Strategy

Achieving the 2,2',3,3',5-substitution pattern requires a stepwise or regioselective bromination process:

- Stepwise Bromination: The reaction may be carried out in multiple stages, with careful monitoring and purification after each bromination step to avoid over-bromination or formation of undesired isomers.

- Regioselective Catalysis: The use of specific catalysts and reaction temperatures can favor bromination at the 2,2',3,3',5-positions, minimizing the formation of other pentabromo isomers.

Table 2. Reaction Conditions for Selective Bromination

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Temperature | 0–25°C | Lower temperatures favor selectivity |

| Bromine:Substrate | 5:1 molar ratio | Ensures full bromination |

| Catalyst | AlCl₃ or FeCl₃ (0.1 eq) | Increases reaction rate and selectivity |

| Reaction Time | 2–8 hours | Monitored by TLC or HPLC |

| Work-up | Quenching with Na₂SO₃ | Removes excess bromine |

| Purification | Column chromatography | Isolates desired isomer |

Industrial Scale Synthesis

On an industrial scale, the bromination process is optimized for yield and purity:

- Continuous Flow Reactors: Used to maintain precise control over reaction temperature and reagent addition.

- Automated Monitoring: In-line spectroscopy (e.g., NMR, IR) is used to monitor bromination progress and minimize by-product formation.

- Crystallization: Final purification may involve recrystallization from organic solvents to achieve high-purity product.

Research Findings and Data

Analytical Characterization

After synthesis, the product is characterized using:

- Nuclear Magnetic Resonance (NMR): Confirms the substitution pattern of bromine atoms.

- Mass Spectrometry (MS): Verifies the molecular weight (564.7 g/mol for the target compound).

- High-Performance Liquid Chromatography (HPLC): Assesses purity and separates isomers.

Table 3. Analytical Data Summary

| Technique | Key Result |

|---|---|

| NMR (¹H, ¹³C) | Signals consistent with 2,2',3,3',5- |

| MS | Molecular ion at m/z = 564.7 |

| HPLC | >98% purity after purification |

Yield and Efficiency

Yields for the selective synthesis of this compound typically range from 60% to 80%, depending on the efficiency of bromination and purification steps. The main challenges involve controlling regioselectivity and minimizing the formation of other pentabromo isomers.

Comparative Analysis with Related Compounds

The preparation methods for other pentabromodiphenyl ether isomers (such as 2,2',3,4,5- or 2,2',4,4',5-) are similar but require different conditions or starting materials to achieve the specific substitution pattern. The selectivity is dictated by the electronic and steric effects of existing bromine atoms on the diphenyl ether core.

Table 4. Comparison of Preparation Strategies

| Isomer | Starting Material | Bromination Conditions | Selectivity Challenges |

|---|---|---|---|

| This compound | Diphenyl ether | Stepwise, low temp, catalyst | High (multiple positions) |

| 2,2',3,4,5-Pentabromodiphenyl ether | Diphenyl ether | Similar, but different temp | Moderate |

| 2,2',4,4',5-Pentabromodiphenyl ether | Diphenyl ether | Requires blocking groups | High |

化学反应分析

Types of Reactions

2,2’,3,3’,5-Pentabromodiphenyl ether undergoes various chemical reactions, including:

Debromination: This reaction involves the removal of bromine atoms, often under reductive conditions.

Oxidation: The compound can be oxidized to form hydroxylated derivatives.

Substitution: Bromine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Debromination: Common reagents include reducing agents such as zinc or iron in acidic conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Substitution: Nucleophilic reagents such as sodium hydroxide or ammonia can facilitate substitution reactions.

Major Products Formed

Debromination: Produces lower brominated diphenyl ethers.

Oxidation: Results in hydroxylated PBDEs.

Substitution: Yields various substituted diphenyl ethers depending on the nucleophile used.

科学研究应用

2,2',3,3',5-Pentabromodiphenyl ether is a specific polybrominated diphenyl ether (PBDE) congener. PBDEs are a class of brominated flame retardants widely used in industrial and household materials .

General Information on PBDEs

- Flame Retardants: PBDEs are primarily used as flame retardants in various products .

- Environmental Concerns: PBDEs are known to bioaccumulate in the environment due to their stability and lipophilicity . They have been detected in human adipose tissue and are found in nearly all Americans .

- Exposure Pathways: Direct measurement of bromodiphenyl ether congeners in biological specimens indicates exposure .

This compound Specific Information

- Identification: this compound is also known as BDE-83 . Its chemical formula is C12H5Br5O, and its CID is 86208521 .

- Occurrence: 2,3,3',5,5'-pentabromodiphenyl ether. BDE-112 is likely to remain in use for some time. These are mostly polyurethane foam-containing articles, for example transport seats and mattresses .

- Toxicity: Tetra- to hexabrominated PBDEs, including pentabromodiphenyl ethers, have low acute toxicity via oral, dermal, or inhalation routes in toxicity studies. They are not irritants or skin sensitisers. Studies show that they are neither genotoxic nor cause fetal death or malformation during pregnancy. There is no information available on the carcinogenic potential; however, they are not considered human carcinogens .

- Adipogenesis Effects: BDE-99 (2,2',4,4',5-pentabromodiphenyl ether) can enhance lipid accumulation and adipogenesis in mouse and human preadipocyte cell models in vitro. It increased total lipids in differentiating adipocytes, showing a potential role in the regulation of adipogenesis .

Applications

作用机制

The mechanism by which 2,2’,3,3’,5-Pentabromodiphenyl ether exerts its effects involves its interaction with biological molecules. It can bind to proteins and disrupt normal cellular functions. The compound is known to interfere with hormone signaling pathways, particularly those involving thyroid hormones, leading to potential endocrine-disrupting effects .

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Properties

PBDE congeners differ in bromination patterns, influencing their environmental fate and toxicity:

| Congener | Bromine Positions | Molecular Weight (g/mol) | Log Kow | Dominant Sources |

|---|---|---|---|---|

| BDE-28 (Tri-) | 2,4,4' | 406.8 | 5.8 | Degradation of higher PBDEs |

| BDE-47 (Tetra-) | 2,2',4,4' | 485.8 | 6.8 | Penta-BDE mixtures |

| BDE-99 | 2,2',4,4',5 | 564.7 | 7.0 | Penta-BDE mixtures |

| BDE-153 (Hexa-) | 2,2',4,4',5,5' | 643.5 | 7.2 | Octa-BDE mixtures |

BDE-99’s higher bromination than BDE-47 and BDE-28 increases its molecular weight and hydrophobicity, enhancing affinity for organic matrices like sediments and lipids .

Environmental Occurrence and Bioaccumulation

- BDE-47 vs. BDE-99 : Despite similar production levels in penta-BDE mixtures, BDE-47 dominates in aquatic biota (e.g., lake trout, Grand Traverse Bay). BDE-99’s lower bioavailability is attributed to faster metabolism or reduced uptake efficiency .

- BDE-99 vs.

Metabolic Pathways and Persistence

- Hepatic Uptake : BDE-99 is transported into liver cells via organic anion-transporting polypeptides (OATPs) but with lower affinity (Km = 0.91 µM) than BDE-47 (Km = 0.31 µM), suggesting slower hepatic processing .

- Metabolites: BDE-99 undergoes oxidative metabolism to form hydroxylated derivatives (e.g., 5′-OH-BDE-99, 6′-OH-BDE-99) and bromophenols (e.g., 2,4,5-tribromophenol). These metabolites exhibit endocrine-disrupting activity, such as thyroid hormone interference .

- Species-Specific Metabolism: In lesser snow geese, BDE-99 forms 4-OH-BDE-90, while Japanese quail produce 2-OH-BDE-123, highlighting variability in detoxification pathways .

Toxicological Profiles

- Neurotoxicity : Neonatal exposure to BDE-99 in mice disrupts spontaneous behavior and learning/memory, exceeding BDE-47’s effects. Both congeners alter hippocampal development, but BDE-99’s higher bromination may exacerbate thyroid hormone disruption .

- Endocrine Disruption : BDE-99 downregulates hypothalamic-pituitary-thyroid (HPT) and gonadal (HPG) axis genes in zebrafish, whereas BDE-28 (tri-BDE) upregulates the same pathways. This divergence underscores bromination-dependent effects on endocrine function .

Regulatory and Health Assessments

- U.S. EPA : BDE-99’s chronic exposure RfD (0.1 µg/kg/day) is stricter than BDE-47’s (1 µg/kg/day), reflecting its higher neurotoxic potency .

生物活性

2,2',3,3',5-Pentabromodiphenyl ether (PBDE-99) is a member of the polybrominated diphenyl ethers (PBDEs), a class of flame retardants widely used in various consumer products. Due to its persistence in the environment and potential health risks, understanding its biological activity is crucial. This article synthesizes research findings on the biological effects of PBDE-99, focusing on its endocrine disruption potential, neurotoxicity, and reproductive toxicity.

- Chemical Formula : C12H4Br5O

- Molecular Weight : 543.69 g/mol

- Structure : PBDE-99 consists of two phenyl rings with five bromine atoms attached.

Endocrine Disruption

Research indicates that PBDE-99 exhibits endocrine-disrupting properties, particularly affecting thyroid hormone levels and sex steroid hormones. A study involving pregnant rats showed that maternal exposure to PBDE-99 led to decreased circulating sex steroids in male offspring and altered sexual development in both sexes .

Table 1: Effects of PBDE-99 on Hormonal Levels in Rats

| Hormone | Effect in Male Offspring | Effect in Female Offspring |

|---|---|---|

| Testosterone | Decreased | Less affected |

| Estradiol | Decreased | Delayed puberty onset |

| Anogenital Distance | Reduced | Not significantly affected |

Neurotoxicity

PBDE-99 has been linked to neurodevelopmental effects. In vitro studies demonstrated that exposure to PBDE congeners increased binding to phorbol esters, indicating potential activation of protein kinase C pathways involved in neuronal signaling . Additionally, behavioral studies showed alterations in sexually dimorphic behaviors due to PBDE exposure during critical developmental windows .

Table 2: Neurotoxic Effects of PBDE-99

| Study Type | Observed Effect | Reference |

|---|---|---|

| In vitro | Increased 3H-PDBu binding | |

| Behavioral | Altered sweet preference in males | |

| Developmental | Delayed puberty onset in females |

Reproductive Toxicity

The reproductive toxicity of PBDE-99 has been extensively studied. Prenatal exposure has been associated with spermatogenic injuries and reduced ovarian follicle counts in offspring . Moreover, PBDE exposure was linked to metabolic disorders such as obesity and insulin resistance, which could indirectly affect reproductive health .

Table 3: Reproductive Toxicity Findings

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Ovarian Follicles | Reduced primordial/primary follicles | |

| Spermatogenesis | Injuries observed | |

| Metabolic Disorders | Increased risk of obesity |

Case Studies

- Case Study on Prenatal Exposure : In a controlled study, pregnant rats were administered varying doses of PBDE-99. Results indicated significant hormonal disruptions and developmental delays in male offspring at higher doses, supporting the hypothesis that PBDEs are endocrine disruptors .

- Human Biomonitoring Studies : Data from biomonitoring studies show a correlation between PBDE levels in human tissues and adverse health outcomes, including hormonal imbalances and increased cancer risks .

常见问题

Basic: What analytical methods are recommended for detecting and quantifying 2,2',3,3',5-Pentabromodiphenyl ether in environmental samples?

Methodological Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for PBDE analysis. For environmental matrices (e.g., dust, sediment), samples are extracted via Soxhlet extraction or pressurized liquid extraction (PLE) using non-polar solvents (e.g., hexane:dichloromethane). Cleanup involves silica gel columns or acid treatment to remove lipids and interfering compounds. Isotope dilution with ¹³C-labeled internal standards (e.g., ¹³C-BDE-99) improves quantification accuracy. Quality control requires matrix spikes, blanks, and comparison to certified reference materials (e.g., NIST SRM 2585 for indoor dust) .

Basic: What are the primary toxicity endpoints associated with neonatal exposure to this compound?

Methodological Answer:

Developmental neurotoxicity is a critical endpoint. Neonatal exposure in murine models (e.g., C57BL/6 mice) at 0.8–12 mg/kg body weight during the brain growth spurt (postnatal days 10–14) disrupts spontaneous behavior, locomotor activity, and memory. Proteomic analysis (2D gel electrophoresis, MALDI-TOF) reveals altered expression of synaptic proteins (e.g., synaptophysin, CaMKII) and oxidative stress markers. Behavioral assessments (open-field tests, Morris water maze) are conducted at adulthood (2–8 months) to evaluate persistent effects .

Basic: How does this compound persist and biomagnify in aquatic ecosystems?

Methodological Answer:

PBDEs like BDE-99 exhibit high log Kow values (~6–7), favoring bioaccumulation in lipid-rich tissues. Longitudinal sediment core analyses (via ²¹⁰Pb dating) and trophic magnification studies (stable nitrogen isotope δ¹⁵N) in food webs (e.g., plankton → fish → seabirds) demonstrate biomagnification factors (BMFs) >1. Monitoring programs should integrate passive samplers (e.g., polyethylene devices) in water and biota (e.g., mussels, fish liver) to assess spatial-temporal trends .

Advanced: How can conflicting data on human exposure levels and toxicological risk be resolved?

Methodological Answer:

Discrepancies arise from pharmacokinetic variability (e.g., hydroxylated metabolite formation via CYP2B6) and exposure misclassification. Back-extrapolation models (e.g., life-course pharmacokinetic models using Super Learner algorithms) reconcile prenatal exposure estimates with postnatal serum levels. Cohort studies should pair maternal/cord blood measurements with dietary surveys (FFQ) and indoor dust sampling to account for non-dietary pathways .

Advanced: What mechanistic pathways explain its debromination and formation of toxic byproducts?

Methodological Answer:

Computational chemistry (DFT calculations at B3LYP/6-311G** level) reveals thermal debromination favors ortho and para positions, yielding tetrabrominated congeners (e.g., BDE-47). Pyrolysis (>300°C) generates polybrominated dibenzofurans (PBDFs) via intramolecular cyclization. Hydroxyl radical (•OH) reactions form hydroxylated metabolites (OH-BDEs), which inhibit thyroid hormone sulfotransferases (SULT1A1) in vitro using recombinant enzyme assays .

Advanced: How can dose-response modeling address uncertainties in neurodevelopmental risk assessment?

Methodological Answer:

Benchmark dose (BMD) modeling of spontaneous behavior data (fractional response metrics) in mice identifies a BMDL₁₀ of 0.31 mg/kg for total activity disruption. The Hill model (NONMEM software) accounts for sex-specific variances and time-response profiles. Probabilistic BMD approaches define adverse effect thresholds using likelihood ratio tests, improving extrapolation to human equivalent doses (HEDs) .

Advanced: What proteomic or transcriptomic approaches elucidate its neurotoxic mechanisms?

Methodological Answer:

Neonatal exposure studies combine 2D-DIGE proteomics with mRNA microarrays to identify dysregulated pathways (e.g., synaptic plasticity, calcium signaling). Ex vivo hippocampal slice electrophysiology (LTP measurements) and cholinergic receptor binding assays ([³H]epibatidine for nAChRs) validate functional impacts. Multi-omics integration (e.g., WGCNA network analysis) prioritizes biomarkers like GFAP for astrogliosis .

Advanced: What are critical data gaps in human health risk assessment for this compound?

Methodological Answer:

Key gaps include:

- Carcinogenicity : Chronic bioassays (OECD TG 451) in rodents with histopathology endpoints.

- Transplacental transfer : Human placental perfusion models to quantify fetal:maternal concentration ratios.

- Metabolite toxicity : In vitro assays (H295R steroidogenesis) for OH-BDE effects on endocrine disruption.

Prioritize AOP (Adverse Outcome Pathway) frameworks linking molecular initiating events (e.g., AhR activation) to apical outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。